Valsartan Decarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valsartan Decarboxylic Acid is a derivative of Valsartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valsartan Decarboxylic Acid typically involves a decarboxylative coupling reaction. A novel catalytic system composed of copper and palladium has been reported for the decarboxylation of aromatic carboxylates and the cross-coupling of the resulting aryl metal species with aryl halides . This method is more environmentally benign and cost-effective compared to traditional methods.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound . The process involves the use of specific reagents and conditions to achieve high yields and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Valsartan Decarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Methanol and water (70:30 v/v, pH 7.2) are commonly used in oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Palladium-catalyzed reactions are common for substitution processes.
Major Products Formed
The major products formed from these reactions include various degradation products and modified derivatives of this compound, which can be analyzed using techniques such as LC-MS .
Scientific Research Applications
Valsartan Decarboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
Valsartan Decarboxylic Acid exerts its effects by blocking the actions of angiotensin II, a peptide hormone that causes blood vessels to constrict. By antagonizing the angiotensin II type 1 (AT1) receptor, the compound prevents vasoconstriction, aldosterone release, and other hypertensive effects . This leads to reduced blood pressure and improved cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Candesartan: Known for its high binding affinity to the AT1 receptor.
Irbesartan: Used for the treatment of hypertension and diabetic nephropathy.
Uniqueness
Valsartan Decarboxylic Acid is unique due to its specific decarboxylative coupling synthesis route, which offers advantages in terms of environmental impact and cost-effectiveness . Additionally, its structural modifications may provide distinct pharmacological properties compared to other angiotensin II receptor antagonists.
Biological Activity
Valsartan Decarboxylic Acid (VDA) is a derivative of valsartan, an angiotensin II receptor blocker (ARB) commonly used in the treatment of hypertension and heart failure. The biological activity of VDA is closely related to its parent compound, valsartan, but exhibits distinct characteristics due to the removal of a carboxyl group.
Chemical Structure and Synthesis
This compound is synthesized through the decarboxylation of valsartan, which involves the loss of carbon dioxide from the carboxylic acid functional group. This process can be facilitated by thermal decomposition or chemical agents. The core structure of VDA retains essential pharmacological features, including a biphenyl moiety and a tetrazole ring, which are critical for its interaction with biological targets.
Inhibition of Angiotensin II Receptors
Similar to valsartan, VDA primarily functions as an inhibitor of the angiotensin II receptor type 1 (AT1). This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The blockade of AT1 receptors also plays a crucial role in mitigating the effects of the renin-angiotensin-aldosterone system (RAAS), which is implicated in various cardiovascular disorders.
Impact on Cardiovascular Health
Research indicates that VDA may influence cardiovascular health by modulating pathways associated with cardiac remodeling and renal function. By inhibiting AT1 receptors, VDA could potentially reduce left ventricular hypertrophy and improve overall cardiac output, similar to valsartan's established effects .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest that it may exhibit similar absorption and distribution characteristics as valsartan, but further research is necessary to clarify its metabolic pathways and elimination routes.
Research Findings
Several studies have explored the biological activity of valsartan and its derivatives, including VDA:
- Antithrombotic Effects : A study demonstrated that valsartan and its analogs inhibited platelet adhesion and aggregation in vitro, suggesting potential antithrombotic properties .
- Pharmacokinetic Interactions : Research involving sacubitril/valsartan combinations has highlighted how valsartan impacts the pharmacokinetics of other drugs, indicating that VDA may also interact with various antihypertensive agents .
Case Studies
Data Tables
Parameter | Valsartan | This compound |
---|---|---|
Mechanism of Action | AT1 receptor blocker | AT1 receptor blocker |
Primary Indications | Hypertension, Heart Failure | Potentially similar |
Pharmacokinetics | Minimal metabolism | Under investigation |
Antithrombotic Activity | Yes | Suggested |
Properties
Molecular Formula |
C23H29N5O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(2-methylpropyl)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide |
InChI |
InChI=1S/C23H29N5O/c1-4-5-10-22(29)28(15-17(2)3)16-18-11-13-19(14-12-18)20-8-6-7-9-21(20)23-24-26-27-25-23/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,24,25,26,27) |
InChI Key |
QMAQKWMYJDPUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.